molecular formula C7H8ClN3 B14072503 2-(Methylamino)nicotinonitrile hydrochloride

2-(Methylamino)nicotinonitrile hydrochloride

Cat. No.: B14072503
M. Wt: 169.61 g/mol
InChI Key: NSOMPSJATYSCNQ-UHFFFAOYSA-N
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Description

2-(Methylamino)nicotinonitrile hydrochloride is a chemical compound with the molecular formula C7H7N3·HCl It is a derivative of nicotinonitrile, where a methylamino group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)nicotinonitrile hydrochloride typically involves the reaction of 2-chloro-3-cyanopyridine with methylamine. The reaction is carried out in an aqueous solution at elevated temperatures. Here is a general synthetic route:

The reaction can be represented as follows: [ \text{2-chloro-3-cyanopyridine} + \text{CH}_3\text{NH}_2 \rightarrow \text{2-(Methylamino)nicotinonitrile} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)nicotinonitrile hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

    Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Cyclization: Acidic or basic conditions can facilitate cyclization reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while cyclization can produce various heterocyclic structures.

Mechanism of Action

The mechanism of action of 2-(Methylamino)nicotinonitrile hydrochloride involves its reactivity and structural uniqueness. In pharmaceuticals, the nitrile group is strategically introduced into lead compounds to modify drug properties and reduce resistance. The compound can enhance binding affinity and improve pharmacokinetic profiles by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)nicotinonitrile
  • 2-Chloro-4-(Methylamino)nicotinonitrile
  • Methyl 5-Cyano-2-Methyl-6-(1-Pyrrolidinyl)nicotinate

Uniqueness

2-(Methylamino)nicotinonitrile hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

2-(methylamino)pyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C7H7N3.ClH/c1-9-7-6(5-8)3-2-4-10-7;/h2-4H,1H3,(H,9,10);1H

InChI Key

NSOMPSJATYSCNQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=N1)C#N.Cl

Origin of Product

United States

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